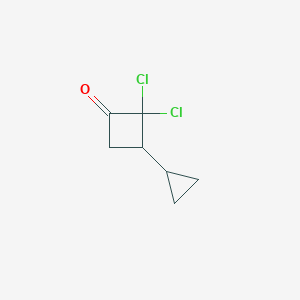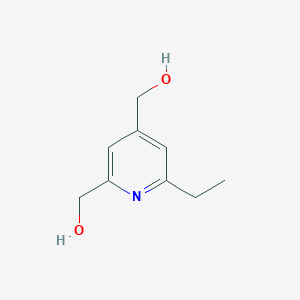
(6-Ethylpyridine-2,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethylpyridine-2,4-diyl)dimethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group at the 6th position and two hydroxymethyl groups at the 2nd and 4th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyridine-2,4-diyl)dimethanol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield the desired product . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions
(6-Ethylpyridine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethyl group and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2,6-pyridinedicarboxylic acid and its derivatives.
Reduction: 2,6-bis(hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(6-Ethylpyridine-2,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of (6-Ethylpyridine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
2,6-Pyridinedimethanol: Similar in structure but lacks the ethyl group at the 6th position.
2,4-Dimethyl-6-ethylpyridine: Similar in structure but lacks the hydroxymethyl groups.
Uniqueness
(6-Ethylpyridine-2,4-diyl)dimethanol is unique due to the presence of both the ethyl group and the hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
特性
CAS番号 |
111599-44-1 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
[2-ethyl-6-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-7(5-11)4-9(6-12)10-8/h3-4,11-12H,2,5-6H2,1H3 |
InChIキー |
BSKVNTAPKJTFHA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



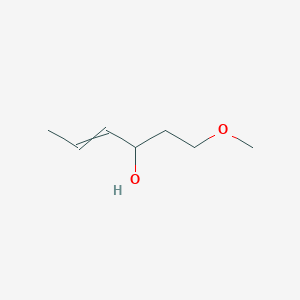
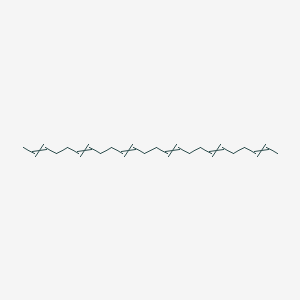
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
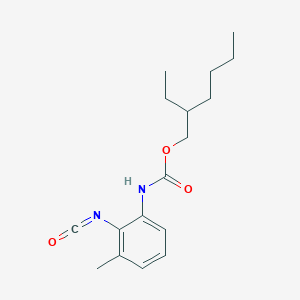
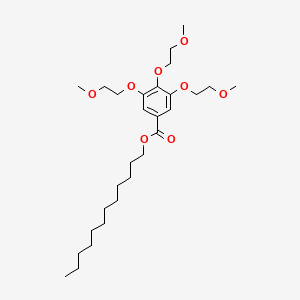

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
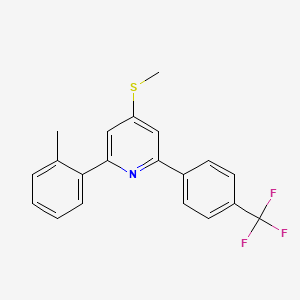
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

